molecular formula C4H6O2 B14658227 2,5-Dioxabicyclo[2.2.0]hexane CAS No. 51058-87-8

2,5-Dioxabicyclo[2.2.0]hexane

Cat. No.: B14658227
CAS No.: 51058-87-8
M. Wt: 86.09 g/mol
InChI Key: ILIJUHOICHMVMH-UHFFFAOYSA-N
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Description

2,5-Dioxabicyclo[2.2.0]hexane is a bicyclic organic compound with the molecular formula C4H6O2. It features a unique structure consisting of two oxygen atoms and a six-membered ring, which includes two four-membered rings fused together.

Preparation Methods

The synthesis of 2,5-Dioxabicyclo[2.2.0]hexane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with carbonyl compounds under photochemical conditions. This reaction can be facilitated by using a mercury lamp, although this method requires specialized equipment and glassware . Another approach involves the use of photochemistry to access new building blocks via cycloaddition, which can be further derivatized through various transformations .

Chemical Reactions Analysis

2,5-Dioxabicyclo[2.2.0]hexane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-Dioxabicyclo[2.2.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dioxabicyclo[2.2.0]hexane exerts its effects involves the activation of specific molecular targets and pathways. For example, in polymer mechanochemistry, the compound’s structure allows for the selective activation of different C–C bonds under mechanical force, leading to unique chemical transformations . This selective activation is a result of the effective coupling of force to the targeted bonds, which can be further studied through theoretical and experimental approaches.

Comparison with Similar Compounds

2,5-Dioxabicyclo[2.2.0]hexane can be compared with other similar bicyclic compounds, such as:

The uniqueness of this compound lies in its dual oxygen atoms and the resulting chemical reactivity, which allows for diverse applications in research and industry.

Properties

CAS No.

51058-87-8

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

2,5-dioxabicyclo[2.2.0]hexane

InChI

InChI=1S/C4H6O2/c1-3-4(5-1)2-6-3/h3-4H,1-2H2

InChI Key

ILIJUHOICHMVMH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O1)CO2

Origin of Product

United States

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